ethyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate
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Overview
Description
Ethyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate, commonly known as EPH, is a chemical compound with potential applications in scientific research. EPH is a hydrazone derivative of ethyl hydrazinecarboxylate and has been studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of EPH is not fully understood. However, it has been suggested that EPH may act by inducing apoptosis, inhibiting cell proliferation, and disrupting cellular signaling pathways. EPH has also been shown to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase.
Biochemical and Physiological Effects
EPH has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that EPH has antifungal activity against Candida albicans and Cryptococcus neoformans. EPH has also been shown to inhibit the growth of cancer cells such as MCF-7 breast cancer cells and A549 lung cancer cells. In addition, EPH has been shown to have antimicrobial activity against Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
One advantage of using EPH in lab experiments is its potential as a chelating agent and as a ligand for metal complexes. EPH has also been shown to have anticancer and antifungal properties, which make it a promising candidate for further research in these areas. However, one limitation of using EPH in lab experiments is its low solubility in water, which may affect its bioavailability and limit its effectiveness.
Future Directions
There are several future directions for research involving EPH. One area of interest is the development of EPH-based metal complexes for use in medicinal chemistry. Another area of interest is the investigation of the mechanism of action of EPH and its potential as a therapeutic agent for cancer and fungal infections. Additionally, further studies are needed to evaluate the safety and toxicity of EPH in animal models.
Synthesis Methods
The synthesis of EPH involves the reaction of ethyl hydrazinecarboxylate with 4-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde in the presence of a catalyst. The reaction results in the formation of EPH as a yellow solid with a melting point of 160-162°C. The purity of EPH can be determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
EPH has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anticancer, antifungal, and antimicrobial properties. EPH has also been investigated for its potential as a chelating agent and as a ligand for metal complexes.
properties
IUPAC Name |
ethyl N-[(Z)-[4-[(E)-3-phenylprop-2-enoxy]phenyl]methylideneamino]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-23-19(22)21-20-15-17-10-12-18(13-11-17)24-14-6-9-16-7-4-3-5-8-16/h3-13,15H,2,14H2,1H3,(H,21,22)/b9-6+,20-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJZDEHDZLCWIY-HTQUAAPTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NN=CC1=CC=C(C=C1)OCC=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N/N=C\C1=CC=C(C=C1)OC/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49825956 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
ethyl (2Z)-2-(4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzylidene)hydrazinecarboxylate |
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